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CBB1007 hydrochloride

Cat. No.: B1574221
M. Wt: 716.91
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Description

Overview of Epigenetic Regulation and Histone Modification

Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence. oup.comfiveable.me These modifications act as a set of instructions that can be written, read, and erased from the genome, influencing how genetic information is interpreted and used by the cell. oup.comcd-genomics.com Key epigenetic mechanisms include DNA methylation and the post-translational modification of histone proteins. fiveable.mecd-genomics.comnih.gov Histones are proteins that package DNA into a compact structure called chromatin. fiveable.me Chemical modifications to the tails of these histone proteins, such as acetylation, methylation, phosphorylation, and ubiquitination, can alter chromatin structure, making the DNA more or less accessible for transcription. cd-genomics.comcd-genomics.com For instance, histone acetylation is generally associated with an open chromatin structure that promotes gene transcription, while some forms of histone methylation are linked to a more condensed, silent chromatin state. cd-genomics.comcd-genomics.comoup.com

Role of Histone Demethylases in Chromatin Dynamics

For a long time, histone methylation was considered a permanent epigenetic mark. oup.com However, the discovery of histone demethylases (HDMs) revealed that this modification is, in fact, dynamic and reversible. oup.commdpi.comembopress.orgnih.gov HDMs are enzymes that remove methyl groups from histone proteins, thereby playing a critical role in regulating chromatin dynamics and gene expression. mdpi.comembopress.orgnih.gov By erasing specific methylation marks, HDMs can switch genes between active and inactive states, influencing a wide array of nuclear processes including transcription, cell cycle control, and DNA repair. embopress.orgnih.govnih.gov The dynamic interplay between histone methyltransferases (which add methyl groups) and demethylases ensures the precise control of gene expression required for normal cellular function. mdpi.com

Lysine-Specific Demethylase 1 (LSD1/KDM1A) as a Key Epigenetic Regulator

Lysine-Specific Demethylase 1, also known as KDM1A, was the first histone demethylase to be discovered. oup.comfrontiersin.orgnih.gov It is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in epigenetic regulation. frontiersin.orgmdpi.com LSD1 is a key regulator of gene expression, and its activity is crucial for a variety of physiological and pathological processes. nih.govnih.gov

Structural and Functional Characteristics of LSD1

LSD1 is a highly conserved protein composed of three main domains: an N-terminal SWIRM (SWI3, RSC8, and MOIRA) domain, a Tower domain, and a C-terminal amine oxidase-like (AOL) domain. frontiersin.orgmdpi.comtandfonline.com The AOL domain houses the catalytic center of the enzyme. mdpi.comnih.gov The SWIRM domain, while not directly involved in catalysis, is important for the stability of the protein and serves as a docking site for interacting proteins. mdpi.com The unique Tower domain, which protrudes from the AOL domain, is not found in other related enzymes and is essential for the demethylase activity of LSD1 and its interaction with partner proteins like CoREST. mdpi.comtandfonline.comnih.gov LSD1 often functions as part of larger protein complexes, which can include histone deacetylases (HDACs) and other regulatory proteins. mdpi.comthno.org These interactions are crucial for its substrate specificity and its ability to act as either a transcriptional repressor or activator depending on the cellular context and the specific protein complex it is a part of. mdpi.comnih.govresearchgate.net

Substrate Specificity of LSD1 (e.g., H3K4me1, H3K4me2)

LSD1 specifically removes mono- and di-methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me1 and H3K4me2), which are marks generally associated with active gene transcription. mdpi.commdpi.complos.org By removing these marks, LSD1 typically acts as a transcriptional repressor. frontiersin.orgnih.gov However, LSD1's substrate specificity can be altered through its association with different protein partners. For example, when interacting with the androgen receptor, LSD1 can switch its activity to demethylate H3K9me1 and H3K9me2, which are repressive marks, thereby acting as a transcriptional activator. researchgate.netplos.orgnih.govnih.gov LSD1 is unable to demethylate tri-methylated lysines. mdpi.com Beyond histones, LSD1 can also act on non-histone substrates, such as the p53 tumor suppressor protein and the DNA methyltransferase DNMT1, further expanding its regulatory functions. plos.orgcellphysiolbiochem.com

Physiological and Pathophysiological Roles of LSD1

LSD1 plays a critical role in a wide range of biological processes. It is essential for normal development, including the differentiation of various cell types such as neurons, adipocytes, and hematopoietic cells. plos.orgmdpi.com LSD1 is also involved in maintaining the pluripotency of stem cells and regulating processes like inflammation and thermogenesis. nih.govnih.govmdpi.com In the nervous system, LSD1 regulates gene expression during neuronal differentiation and is involved in processes like learning and memory. nih.govresearchgate.net

Given its fundamental roles, it is not surprising that the dysregulation of LSD1 is implicated in various diseases, most notably cancer. nih.govnih.gov Overexpression of LSD1 has been observed in numerous cancers, including breast, prostate, and neuroblastoma, and is often associated with more aggressive disease. frontiersin.orgcellphysiolbiochem.commdpi.com In a cancer context, LSD1 can promote cell survival, proliferation, and the maintenance of cancer stem cells. nih.govmdpi.com

Rationale for Targeting LSD1 in Biological Research

The multifaceted roles of LSD1 in both normal physiology and disease make it a compelling subject for biological research. Understanding the intricate mechanisms by which LSD1 regulates gene expression is crucial for deciphering fundamental cellular processes. Furthermore, the strong association of LSD1 with various cancers has made it an attractive target for the development of therapeutic inhibitors. nih.govfrontiersin.orgresearchgate.net

The development of specific chemical probes to inhibit LSD1 activity is a key strategy in this research. These inhibitors serve as powerful tools to investigate the biological functions of LSD1 in both healthy and diseased cells. One such tool is the chemical compound CBB1007 hydrochloride.

This compound is a cell-permeable amidino-guanidinium compound that acts as a potent, reversible, and substrate-competitive inhibitor of LSD1. medchemexpress.comprobechem.comcymitquimica.com It selectively blocks the demethylation of H3K4me1 and H3K4me2 by LSD1 without affecting other histone demethylases like LSD2 or JARID1A. medchemexpress.comtargetmol.com Research has shown that CBB1007 can increase the levels of H3K4me1 and H3K4me2 in cells and lead to the activation of epigenetically silenced genes. medchemexpress.commedchemexpress.com Studies have also indicated that CBB1007 can preferentially arrest the growth of pluripotent tumor cells with minimal effects on non-pluripotent cancer cells or normal somatic cells. medchemexpress.commedchemexpress.comtargetmol.com This selectivity makes CBB1007 a valuable research tool for studying the specific roles of LSD1 in various biological contexts, particularly in cancer biology, and for exploring the therapeutic potential of LSD1 inhibition. lookchem.comnih.gov

Research Findings on this compound

ParameterDescriptionReference
Compound TypeCell-permeable amidino-guanidinium compound. medchemexpress.comnih.gov
Mechanism of ActionPotent, reversible, and substrate-competitive inhibitor of LSD1. medchemexpress.comprobechem.comcymitquimica.com
Inhibitory Concentration (IC50) for hLSD15.27 μM. medchemexpress.comtargetmol.comlookchem.com
Effect on Histone MarksEfficiently blocks LSD1-mediated demethylation of H3K4Me2 and H3K4Me (IC50 ≤ 5 μM). medchemexpress.comtargetmol.com
SelectivityNo effect on H3K4Me3 and H3K9Me2, and LSD2 and JARID1A activities. medchemexpress.comtargetmol.com
Cellular EffectsIncreases H3K4Me2 and H3K4Me contents (IC50 ≤ 5 μM) and causes activation of epigenetically suppressed genes in F9 cells (IC50 ≤ 3.74 μM). medchemexpress.comtargetmol.commedchemexpress.com
Effect on Pluripotent TumorsPreferentially arrests the growth of pluripotent tumors with minimal effect on non-pluripotent cancer or normal somatic cells (IC50 ≥ 100 μM). medchemexpress.commedchemexpress.comtargetmol.com

Properties

Molecular Formula

C27H39Cl5N8O4

Molecular Weight

716.91

Origin of Product

United States

Discovery and Development of Cbb1007 Hydrochloride

Genesis of CBB1007 Hydrochloride as an LSD1 Inhibitor

The development of this compound was a deliberate and strategic effort to create a potent and selective inhibitor of LSD1, an enzyme implicated in various cancers due to its role in epigenetic regulation. The design strategy was heavily rooted in understanding the structural biology of LSD1 and its interaction with its natural substrates.

Design Principles Based on LSD1-Peptide Inhibitor Crystal Structures

The design of this compound was fundamentally guided by the crystal structure of LSD1 in complex with a substrate-like peptide inhibitor. aging-us.com This peptide, derived from the N-terminal tail of histone H3, provided a blueprint of the key interactions within the enzyme's active site. Researchers aimed to create a small molecule that could mimic these critical non-covalent interactions. aging-us.com The crystal structure revealed a highly acidic surface around the active site of LSD1, a feature that became a primary target for the design of a new chemical scaffold. aging-us.com The goal was to develop a non-peptide molecule that could effectively bind to this acidic region, thereby competitively inhibiting the demethylase activity of LSD1. aging-us.com

Amidino-Guanidinium Scaffold as a Foundation for this compound

To effectively interact with the negatively charged residues in the LSD1 active site, an amidino-guanidinium scaffold was selected as the foundational chemical structure for this compound. aging-us.com This choice was rational, as the guanidinium (B1211019) groups on the molecule were designed to mimic the arginine residues present in the natural peptide substrate. aging-us.com These guanidinium moieties are capable of forming strong hydrogen bonds with the acidic residues of LSD1, thereby anchoring the inhibitor in the active site and disrupting its function. aging-us.com This specific chemical feature is central to the reversible and competitive inhibitory action of this compound.

Preclinical Synthesis Methodologies and Structural Optimization

The translation of the design concept into a tangible molecule required the development of synthetic routes and the use of computational tools to refine its structure for optimal activity and selectivity.

Synthetic Routes for this compound and Related Analogues

While the specific, detailed synthetic route for this compound is not extensively detailed in publicly available literature, the general synthesis of related amidino-guanidinium compounds often involves multi-step processes. These typically include the formation of amide or ester linkages and the introduction of the key guanidinium groups. The synthesis of a library of compounds around the core scaffold, including CBB1003, CBB1006, and CBB1007, was undertaken to explore the structure-activity relationship and identify the most potent inhibitors.

CompoundIC50 (µM) for LSD1Notes
CBB1003>100Initial analogue with lower potency.
CBB100614.2Intermediate potency, guided further optimization.
CBB10075.27Identified as the most potent inhibitor in the series.

Considerations in Chemical Synthesis for Research Applications

For research applications, the synthesis of this compound and its analogues would need to consider factors such as yield, purity, and scalability. The multi-step nature of the synthesis would require careful optimization of each reaction to ensure a sufficient supply of the final compound for in vitro and in vivo studies. Purification of the final product to a high degree is also critical to ensure that the observed biological activity is solely attributable to the target compound and not to any impurities. The hydrochloride salt form is often chosen to improve the solubility and stability of the compound for experimental use.

Computational Approaches in this compound Design and Development

Computational modeling played a pivotal role in the design and development of this compound. aging-us.com Molecular docking studies were performed using software such as AutoDock 4.0, with the crystal structure of LSD1 (PDB code: 2v1d) serving as the template. aging-us.com This allowed for the virtual screening and refinement of potential inhibitor structures, predicting their binding modes and affinities within the LSD1 active site. aging-us.com The computational approach enabled the rational design of the non-peptide scaffold, ensuring that the key guanidinium groups were optimally positioned to form the desired hydrogen bonds with the negatively charged residues of the enzyme. aging-us.com This in silico optimization was instrumental in prioritizing the synthesis of the most promising candidates, including CBB1007.

Molecular and Biochemical Mechanisms of Cbb1007 Hydrochloride

LSD1 Inhibition Profile of CBB1007 Hydrochloride

The inhibitory action of this compound on LSD1 is characterized by its potency, reversible nature, and specific mode of action at the enzyme's active site.

This compound is a potent inhibitor of human LSD1 (hLSD1), demonstrating a half-maximal inhibitory concentration (IC₅₀) of 5.27 μM. merckmillipore.comimmunomart.orgmedchemexpress.com Unlike some inhibitors that form permanent covalent bonds with their target enzyme, this compound acts as a reversible inhibitor. merckmillipore.comimmunomart.orgmedchemexpress.com This reversibility implies that the compound can dissociate from the enzyme, allowing for the potential restoration of enzyme function.

The mechanism by which this compound inhibits LSD1 is through substrate competition. merckmillipore.comimmunomart.org This mode of inhibition involves the inhibitor molecule binding to the active site of the enzyme, the same site where the natural substrate, such as a methylated histone tail, would normally bind. bioninja.com.aunih.gov By occupying the active site, the competitive inhibitor prevents the substrate from binding, thereby blocking the enzyme's catalytic activity. bioninja.com.au The effectiveness of a competitive inhibitor can often be reduced by increasing the concentration of the substrate. nih.gov

This compound exhibits a high degree of selectivity in its inhibition of demethylation, targeting specific histone marks while leaving others, and other related enzymes, unaffected.

A key feature of this compound is its high specificity. It does not affect the demethylation of tri-methylated H3K4 (H3K4me3) or di-methylated H3K9 (H3K9me2). merckmillipore.comnih.gov Furthermore, its inhibitory activity is specific to LSD1. Mass-spectrometry-based assays have demonstrated that CBB1007 does not inhibit the demethylase activities of LSD2, a close homolog of LSD1, or JARID1A, a member of the Jumonji domain-containing family of histone demethylases. merckmillipore.commedchemexpress.comnih.gov

Target Enzyme/SubstrateThis compound Activity
LSD1 Inhibits (IC₅₀ = 5.27 μM) merckmillipore.comimmunomart.orgmedchemexpress.com
H3K4me1Blocks Demethylation merckmillipore.commedchemexpress.comnih.gov
H3K4me2Blocks Demethylation (Cellular IC₅₀ ≤ 5 µM) merckmillipore.commedchemexpress.comnih.gov
H3K4me3No Effect merckmillipore.comnih.gov
H3K9me2No Effect merckmillipore.comnih.gov
LSD2No Effect merckmillipore.commedchemexpress.comnih.gov
JARID1ANo Effect merckmillipore.commedchemexpress.comnih.gov

Interaction with Histone Marks and Chromatin

Upregulation of Histone H3 Lysine (B10760008) 4 Dimethylation (H3K4me2)

This compound effectively inhibits the demethylation activity of LSD1, leading to a significant increase in the levels of histone H3 lysine 4 dimethylation (H3K4me2). merckmillipore.comnih.gov LSD1 specifically removes methyl groups from H3K4me1 and H3K4me2, and its inhibition by this compound results in the accumulation of these methylation marks. This upregulation of H3K4me2 is a primary consequence of LSD1 inhibition by this compound. nih.gov

Impact on Histone H3 Lysine 4 Monomethylation (H3K4me1)

In addition to its effect on H3K4me2, this compound also leads to an increase in histone H3 lysine 4 monomethylation (H3K4me1) content. merckmillipore.comcenmed.com By blocking the enzymatic activity of LSD1, the compound prevents the removal of the methyl group from H3K4me1, thereby elevating its levels within the cell. cenmed.comnih.gov

Chromatin Immunoprecipitation (ChIP) Analyses of Histone Mark Enrichment

Chromatin immunoprecipitation (ChIP) analyses are instrumental in elucidating the genome-wide distribution of histone modifications. In the context of this compound, ChIP assays would be employed to map the specific genomic regions, such as gene promoters and enhancers, that exhibit increased enrichment of H3K4me1 and H3K4me2 following treatment with the inhibitor. This technique allows for the identification of genes directly affected by the altered histone methylation landscape induced by this compound.

Lack of Effect on LSD1 Recruitment to Gene Promoters

The mechanism of this compound involves the competitive inhibition of the LSD1 enzyme's catalytic activity. It directly interferes with the demethylation process rather than affecting the recruitment of the LSD1 protein to its target gene promoters. Therefore, while the enzymatic function of LSD1 is blocked, its physical presence at specific genomic loci is not expected to be altered by this compound.

Molecular Signaling Pathways Modulated by this compound

The inhibition of LSD1 by this compound triggers downstream effects on various molecular signaling pathways, primarily through the reactivation of epigenetically silenced genes.

Activation of Epigenetically Suppressed Genes (e.g., CHRM4/M4-ArchR, SCN3A)

A significant outcome of the increased H3K4me1 and H3K4me2 levels induced by this compound is the activation of genes that are typically silenced in certain cellular contexts. merckmillipore.comcenmed.com For instance, in F9 teratocarcinoma cells, treatment with this compound leads to the re-expression of epigenetically suppressed genes such as CHRM4 (Cholinergic Receptor Muscarinic 4) and SCN3A (Sodium Voltage-Gated Channel Alpha Subunit 3). merckmillipore.comcenmed.comnih.gov The IC50 for the activation of these genes in F9 cells has been reported to be ≤ 3.74 µM. merckmillipore.comcenmed.com

Table 1: Genes Activated by this compound in F9 Cells

GeneFunctionEffect of CBB1007
CHRM4Encodes the M4 muscarinic acetylcholine (B1216132) receptor, involved in neurotransmission.Upregulation of expression. merckmillipore.comcenmed.comnih.gov
SCN3AEncodes the Nav1.3 sodium channel alpha subunit, important in neuronal excitability. nih.govUpregulation of expression. merckmillipore.comcenmed.comnih.gov
FOXA2Encodes Forkhead Box A2, a transcription factor involved in differentiation. nih.govUpregulation of expression. nih.gov

Potential Crosstalk with Other Epigenetic Pathways (e.g., HDACs)

The epigenetic landscape is a complex interplay of various modifications, and the effects of LSD1 inhibition can extend beyond histone methylation. There is a potential for crosstalk between the pathways regulated by LSD1 and those governed by other epigenetic modifiers, such as histone deacetylases (HDACs). Inhibition of LSD1 and the subsequent increase in H3K4 methylation could potentially influence the activity or recruitment of HDACs, and vice versa, leading to a more complex regulation of gene expression. However, direct studies detailing the specific crosstalk between this compound and HDAC pathways are not extensively documented in the provided search results.

Cellular and Functional Impact of Cbb1007 Hydrochloride

Effects on Cell Fate and Differentiation

CBB1007 hydrochloride has demonstrated a selective impact on the growth of pluripotent cells compared to their non-pluripotent counterparts. Research indicates that CBB1007 preferentially arrests the growth of pluripotent tumor cells. cenmed.com In contrast, its effect on non-pluripotent cancer cells or normal somatic cells is minimal. cenmed.com

This selectivity is highlighted by the compound's inhibitory concentration (IC50) values. The IC50 for inhibiting human lysine-specific demethylase 1 (hLSD1) is 5.27 μM. cenmed.com However, for arresting the growth of non-pluripotent cancer or normal somatic cells, the IC50 is significantly higher, at a concentration greater than or equal to 100 μM, underscoring its preferential action against pluripotent cells. cenmed.com

Target/Cell TypeIC50 ValueReference
hLSD1 (human lysine-specific demethylase 1)5.27 μM cenmed.com
Non-pluripotent cancer or normal somatic cells (Growth Arrest)≥ 100 μM cenmed.com

Publicly available scientific literature and research data did not provide specific information regarding the effects of this compound on the induction of osteogenic differentiation in human adipose-derived stem cells (hASCs).

There is no specific information available in the scientific literature concerning the modulation of osteogenesis-associated genes such as Alkaline Phosphatase (ALP), Osteocalcin (OC), Osterix (OSX), or Runt-related transcription factor 2 (RUNX2) by this compound.

No research findings were available to describe alterations in extracellular matrix mineralization in hASCs as a result of treatment with this compound.

Information detailing the role of this compound in maintaining the functional potential of hematopoietic stem cells is not present in the available scientific research.

Induction of Osteogenic Differentiation in Human Adipose-Derived Stem Cells (hASCs)

Modulation of Gene Expression Profiles

While this compound is known to be an inhibitor of the histone demethylase LSD1, which in turn can activate epigenetically suppressed genes, specific and comprehensive gene expression profiles resulting from its activity are not detailed in the available literature. It has been noted to cause the activation of CHRM4/M4-ArchR and SCN3A genes in F9 cells. cenmed.com

Transcriptomic Changes in Response to this compound Treatment

There is no available research detailing the transcriptomic changes that occur in cells upon treatment with this compound.

Regulation of microRNA Expression (e.g., miR-21-5p)

Information regarding the effect of this compound on the expression of microRNAs, including miR-21-5p, is not present in the current body of scientific literature.

Cellular Processes Affected by this compound

Cell Cycle Progression Analysis

There are no studies available that have analyzed the impact of this compound on cell cycle progression.

Induction of Apoptosis and Cell Death Pathways

The ability of this compound to induce apoptosis or activate specific cell death pathways has not been documented in published research.

Preclinical Investigations of Cbb1007 Hydrochloride in Disease Models

In Vitro Cellular Models

Ovarian Cancer Cell Lines (e.g., SKOV3, OVCAR3, A2780)

Research has indicated that LSD1 is moderately but consistently overexpressed in high-grade ovarian tumors nih.gov. This overexpression is associated with a transcriptomic signature linked to more aggressive tumors, suggesting that LSD1 is a viable therapeutic target in this cancer type nih.gov. In line with this, the cytotoxic effects of several chemical LSD1 inhibitors, including CBB1007, have been evaluated in a panel of human ovarian cancer cell lines nih.govresearchgate.net.

Studies have shown that both genetic and pharmacological inhibition of LSD1 can reduce the viability of ovarian cancer cells researchgate.net. The mechanism may be linked to the downregulation of survivin, a key protein in cell survival researchgate.net. Furthermore, LSD1 has been found to regulate autophagy in ovarian cancer by interacting with the protein LC3B. High levels of LSD1, which correlate with poor patient outcomes, lead to the demethylation and subsequent degradation of LC3B mdpi.com. This highlights a complex role for LSD1 in cellular processes critical to cancer progression. The evaluation of CBB1007 in these cell lines contributes to understanding its potential as a targeted therapy.

Cell LineCancer TypeKey Findings Related to LSD1 InhibitionReference Compound(s)
SKOV3Ovarian AdenocarcinomaCell viability evaluated following treatment with LSD1 inhibitors.CBB1007 nih.gov
OVCAR3Ovarian AdenocarcinomaCell viability evaluated following treatment with LSD1 inhibitors.CBB1007 nih.gov
A2780Ovarian CarcinomaCell viability evaluated following treatment with LSD1 inhibitors.CBB1007 nih.gov
A2780cisCisplatin-Resistant Ovarian CarcinomaCell viability evaluated following treatment with LSD1 inhibitors.CBB1007 nih.gov

Teratocarcinoma Cell Lines (e.g., F9, NCCIT)

LSD1 is essential for the pluripotency and self-renewal of embryonic stem cells and is highly expressed in pluripotent germ cell tumors like teratocarcinomas nih.gov. This elevated expression makes it a selective target. Preclinical studies using LSD1 inhibitors have shown that these compounds can selectively block the growth of pluripotent teratocarcinoma and embryonic carcinoma cells nih.gov.

Specifically, the LSD1 inhibitor CBB1007 was found to significantly inhibit the growth of mouse F9 teratocarcinoma cells nih.gov. This inhibitory effect was also observed in other pluripotent cancer cell lines such as NCCIT nih.gov. The mechanism of action is linked to the downregulation of key pluripotent stem cell proteins, including SOX2 and OCT4, which are essential for the self-renewal capabilities of these cancer cells nih.govnih.govunlv.edu. The high levels of LSD1 protein in F9 and NCCIT cells are associated with their sensitivity to its inhibition, whereas cells with lower LSD1 expression are less affected nih.gov.

Cell LineCell TypeObserved Effect of CBB1007Mechanism
F9Mouse TeratocarcinomaSignificant growth inhibition nih.govDownregulation of pluripotent proteins (e.g., SOX2, OCT4) nih.govunlv.edu
NCCITHuman Embryonic CarcinomaSelective sensitivity to LSD1 inhibition nih.govAssociated with high LSD1 expression levels nih.gov

Retinal Ganglion Cells (RGC-5)

The role of LSD1 in the health and survival of retinal cells has been an area of active investigation. Studies have shown that LSD1 is necessary for the proper development and function of the retina arvojournals.org. Inhibition of LSD1 has been found to directly impact the survival of specific retinal cells, including retinal ganglion cells (RGCs) frontiersin.org.

In preclinical models, pharmacological inhibition of LSD1 has demonstrated significant neuroprotective effects. For instance, the LSD1 inhibitor tranylcypromine (B92988) was shown to suppress neuronal cell death in primary cultured rat RGCs subjected to glutamate neurotoxicity and oxidative stress nih.gov. This neuroprotection is mediated through transcriptional and epigenetic regulation involving the promotion of p38 MAPKγ activity nih.gov. Furthermore, LSD1 inhibitors have been shown to preserve rod photoreceptors and maintain visual function in mouse models of retinitis pigmentosa, partly by suppressing inflammation and upregulating neuroprotective genes jneurosci.orgnih.gov. These findings suggest that targeting LSD1 with inhibitors like CBB1007 could be a novel therapeutic strategy for treating neurodegenerative diseases of the retina nih.gov.

Colorectal Cancer Cell Lines (e.g., HCT-116)

The role of LSD1 in colorectal cancer is complex. Some studies have shown that LSD1 inhibitors from the same class as CBB1007 did not produce significant growth inhibition in human colorectal carcinoma HCT-116 cells when used as a monotherapy nih.govunlv.edu. This suggests that certain cancer types may be less sensitive to the inhibition of LSD1 alone.

However, other research indicates that LSD1 is still a relevant target in colorectal cancer. LSD1 has been shown to regulate the proliferation and migration of HCT-116 cells through its interaction with other proteins, such as OVOL2 researchgate.net. Furthermore, the strategy of dual inhibition of LSD1 and HDACs has proven more effective than inhibiting either enzyme alone in HCT-116 cells nih.govacs.org. Dual-target inhibitors demonstrated significant cell growth inhibitory effects, reduced colony formation, and induced cell cycle arrest nih.govacs.org. LSD1 inhibition has also been found to block therapy-induced lineage plasticity in BRAF-mutant colorectal cancer, representing a potential strategy to overcome treatment resistance nih.gov.

Cell LineCompound TypeKey Research FindingReference
HCT-116LSD1 Inhibitor (monotherapy)Did not significantly inhibit cell growth. nih.govunlv.edu
HCT-116Dual LSD1/HDAC InhibitorDemonstrated potent cell growth inhibition (GI50 = 0.495 μM for compound 2). nih.govacs.org
HCT-116LSD1 Knockout/InhibitionFound to regulate cell proliferation and migration. researchgate.net

Human Adipose-Derived Stem Cells (hASCs) for Bone Regeneration Research

Epigenetic regulation is crucial for bone homeostasis, and LSD1 has been identified as a key factor in this process nih.gov. Studies have shown that LSD1 is critical for endochondral ossification, a process essential for bone fracture healing nih.govnih.gov. The loss of LSD1 in preclinical models was found to severely impair bone regeneration by altering retinoic acid signaling and suppressing the expression of SOX9, a vital transcription factor for cartilage formation nih.gov.

Auditory Hair Cell Protection Studies

Ototoxicity, or damage to the sensory cells of the inner ear, is a significant side effect of certain medications like aminoglycoside antibiotics and the chemotherapy agent cisplatin nih.govnih.gov. Research has identified epigenetic mechanisms as a potential avenue for protecting auditory cells. Specifically, the inhibition of LSD1 has shown promise in preventing damage to both auditory hair cells and spiral ganglion neurons (SGNs) nih.govnih.gov.

Preclinical studies have explicitly investigated the protective effects of CBB1007. In mouse cochlear explant cultures treated with cisplatin, LSD1 inhibitors, including CBB1007, prevented injury to SGNs nih.gov. This protection is linked to the regulation of histone demethylation and a reduction in reactive oxygen species nih.gov. Similarly, in models of neomycin-induced ototoxicity, LSD1 inhibitors were shown to protect auditory hair cells from apoptosis (cell death) nih.gov. These compounds, including CBB1007, work by maintaining the levels of H3K4me2, a key histone mark, and reducing the activation of caspase-3, an enzyme central to the apoptotic process nih.govnih.gov. These findings demonstrate a direct otoprotective role for CBB1007 in preclinical models.

In Vivo Animal Models for Mechanistic and Efficacy Studies of CBB1007 Hydrochloride

Preclinical in vivo studies using various animal models have been instrumental in elucidating the mechanisms of action and therapeutic potential of this compound, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). These models, ranging from rodents to zebrafish, allow for the investigation of the compound's effects on cellular differentiation, tissue regeneration, and disease progression in a complex biological system.

Rodent Models for Osteogenic Differentiation

The role of LSD1, the molecular target of CBB1007, in bone formation has been investigated in rodent models, yielding complex results. LSD1 is abundantly expressed in osteoblasts, and its inhibition has been shown to directly impact osteoblast differentiation and bone nodule formation. nih.gov

These findings suggest that LSD1 plays a multifaceted role in bone homeostasis. Its inhibition can either impair or promote bone formation depending on the specific cellular context and the balance between osteoblast and osteoclast activity. While studies directly administering this compound to rodent models of osteogenesis are not yet prevalent in the literature, the existing data on other LSD1 inhibitors highlight the potential for this compound to modulate bone remodeling.

Table 1: Effects of LSD1 Inhibition on Bone Parameters in Rodent Models

Model System LSD1 Inhibition Method Key Findings on Bone Formation Reference
6-week-old C57BL/6NHsd male mice Systemic administration of GSK-LSD1 Decreased osteoblast number and activity; reduced bone formation rate. nih.gov
Female mice with myeloid-specific Lsd1 deletion Conditional gene knockout Increased bone mass due to impaired osteoclast differentiation. biorxiv.org

Zebrafish Models in Demethylase Inhibitor Research

Zebrafish (Danio rerio) have emerged as a powerful in vivo model for studying the role of demethylase inhibitors, including those targeting LSD1. Their rapid development, optical transparency, and genetic tractability make them ideal for screening small molecules and observing cellular processes in real-time.

Research has demonstrated that LSD1 plays a critical role in the development and regeneration of hair cells in the zebrafish lateral line, which is an external sensory organ analogous to the mammalian inner ear. nih.gov Studies have utilized zebrafish to screen for LSD1 inhibitors that can protect these sensory cells. medchemexpress.com The administration of LSD1 inhibitors, such as trans-2-phenylcyclopropylamine (2-PCPA), to zebrafish larvae after neomycin-induced hair cell damage was shown to significantly impair hair cell regeneration. This effect was linked to the suppression of supporting cell proliferation and the downregulation of genes associated with the Wnt/β-catenin and Fgf signaling pathways, both crucial for regeneration. nih.gov These findings underscore the importance of LSD1 activity in regenerative processes and validate the zebrafish model as a valuable tool for investigating the biological effects of LSD1 inhibitors like CBB1007.

Mouse Models for Auditory Hair Cell Protection

Sensorineural hearing loss is often caused by the irreversible damage of mechanosensory hair cells in the cochlea. medchemexpress.com Preclinical studies using mouse models have identified epigenetic mechanisms as a potential avenue for protecting these vital cells. Specifically, the inhibition of LSD1 has shown promise in preventing ototoxicity.

CBB1007, as an inhibitor of LSD1, functions by blocking the demethylation of dimethylated histone H3 at lysine (B10760008) 4 (H3K4me2). medchemexpress.com In mouse cochlear explant cultures, exposure to ototoxic drugs like gentamycin leads to a severe loss of hair cells and a corresponding decrease in H3K4me2 levels within their nuclei. Co-treatment with novel compounds structurally similar to CBB1007 has been shown to significantly protect against this gentamycin-induced hair cell loss. medchemexpress.com This protective effect is associated with the maintenance of H3K4me2 levels and a reduction in the activation of caspase-3, a key mediator of apoptosis. medchemexpress.com These findings highlight the potential of CBB1007 and similar LSD1 inhibitors as therapeutic agents for auditory hair cell protection. medchemexpress.com

Hematopoietic Stem Cell Expansion and Enrichment Studies in Animal Systems

The ability to expand hematopoietic stem cells (HSCs) ex vivo is a critical goal for improving the efficacy of HSC transplantation, a curative therapy for many hematological disorders. nih.gov Animal models, primarily mice, are essential for validating the functional capacity of these expanded cells.

Studies have revealed that LSD1 acts as a restriction factor for HSC expansion. nih.gov While the complete knockout of Lsd1 in mice impairs HSC function, a more moderate knockdown has been shown to trigger an expansion of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow. nih.govnih.gov Building on this, pharmacological inhibition of LSD1 in ex vivo cultures of human cord blood-derived CD34+ cells has been shown to promote their rapid expansion and enhance the propagation of long-term repopulating HSCs by preventing their differentiation. nih.gov

The functional competence of these LSD1-inhibitor-treated HSCs was confirmed through in vivo transplantation into immunodeficient mice. Cells treated with the LSD1 inhibitor 2-PCPA showed a significant 2.7-fold increase in SCID-repopulating cells (SRCs) compared to controls after 18 weeks, demonstrating enhanced engraftment and long-term repopulation potential. nih.gov These results suggest that targeting LSD1 with inhibitors like this compound could be a viable strategy for enriching functional HSCs for clinical applications.

Implications for Acute Myeloid Leukemia (AML) in Preclinical Models

Acute Myeloid Leukemia (AML) is an aggressive cancer characterized by the proliferation of abnormal myeloid blasts. nih.gov LSD1 is overexpressed in various AML subtypes and is crucial for the self-renewal of leukemia stem cells (LSCs), making it a compelling therapeutic target. nih.govfrontiersin.org Numerous LSD1 inhibitors have demonstrated significant anti-leukemic activity in preclinical mouse models of AML. nih.gov

These inhibitors have been shown to decrease the growth of LSCs, induce their terminal differentiation, and prolong survival in AML mouse models. nih.govfrontiersin.org For instance, a novel reversible LSD1 inhibitor demonstrated potent, dose-dependent suppression of tumor growth in a subcutaneous MV4-11 AML tumor xenograft model in mice, with tumor growth inhibition rates reaching over 63%. bioworld.com Another recently discovered inhibitor, LTM-1, also significantly reduced tumor growth in MV-4-11 xenografted mice while exhibiting a favorable safety profile. nih.govfrontiersin.org These studies, conducted in widely accepted xenograft models using immunodeficient mice, provide a strong rationale for the clinical investigation of LSD1 inhibitors like CBB1007 for the treatment of AML. nih.govbioworld.comfrontiersin.org

Table 2: Efficacy of LSD1 Inhibitors in Preclinical AML Mouse Models

AML Model LSD1 Inhibitor Key In Vivo Findings Reference
MV4-11 subcutaneous xenograft Novel reversible inhibitor [I] Dose-dependent tumor growth suppression (up to 63.25% inhibition). bioworld.com
MV-4-11 xenograft LTM-1 Significant reduction in tumor growth. nih.govfrontiersin.org

Colorectal Cancer Xenograft Models

LSD1 is frequently overexpressed in colorectal cancer (CRC) and has been linked to the maintenance of "stemness" characteristics in CRC stem cells, which are often marked by the surface protein CD133. nih.govmdpi.com In vivo studies using xenograft models, where human CRC cell lines like HCT-116 or SW620 are implanted into immunodeficient mice, have been crucial in validating LSD1 as a therapeutic target. mdpi.compharmacologydiscoveryservices.com

Knocking down LSD1 in CD133+ CRC cells was shown to significantly inhibit their stem-like properties and viability in vivo in xenograft assays. nih.govmdpi.com Furthermore, pharmacological inhibition of LSD1 has demonstrated efficacy in preclinical CRC models. In a colon orthotopic in vivo model of BRAF-mutant CRC, the LSD1 inhibitor SP-2577, when combined with standard BRAF and EGFR inhibitors, attenuated therapy-induced cellular plasticity and showed a trend toward further reducing lung metastasis. nih.gov The use of dual LSD1-HDAC inhibitors has also shown significant antitumor activity against colorectal cancer in vivo. acs.org These findings highlight the potential of targeting LSD1 with this compound to overcome drug resistance and inhibit metastasis in colorectal cancer.

Organoid and Ex Vivo Models

The use of organoid and ex vivo models represents a significant advancement in preclinical research, providing a more biologically relevant context than traditional two-dimensional cell cultures. These three-dimensional systems preserve key aspects of the original tissue's architecture and cellular heterogeneity, offering valuable insights into disease mechanisms and the effects of therapeutic agents like this compound.

Patient-Derived Organoids in Anticancer Research

Patient-derived tumor organoids (PDTOs) have emerged as a revolutionary platform in oncology for investigating the efficacy of anticancer compounds. These "mini-tumors in a dish" are grown from a patient's own cancer tissue and have been shown to faithfully recapitulate the genomic, transcriptomic, and histological characteristics of the original tumor. This patient-specific approach allows for the preclinical assessment of drug responses in a model that reflects the heterogeneity of human cancers.

In the context of this compound, its evaluation in PDTOs is centered on its presumed mechanism as an inhibitor of the Notch signaling pathway. The Notch pathway is a critical regulator of cell fate, and its aberrant activation is a known driver in many cancers, contributing to the maintenance of cancer stem cells (CSCs). These CSCs are often resistant to conventional therapies and are a primary cause of tumor recurrence and metastasis.

Gamma-secretase inhibitors (GSIs) are a class of drugs that block the final proteolytic cleavage step required for Notch receptor activation. Preclinical studies using various GSIs in PDTOs from different cancer types, such as breast and colorectal cancer, have demonstrated their potential to target the CSC population. By inhibiting Notch signaling, these compounds can reduce the self-renewal capacity of CSCs and sensitize tumors to chemotherapy.

While specific data on this compound in PDTOs is not yet widely published, its investigation follows the established paradigm for other GSIs. The primary endpoints in such studies typically include the assessment of organoid viability, growth inhibition, and the reduction of CSC markers.

Table 1: Investigational Parameters for Notch Inhibitors in Patient-Derived Tumor Organoids

Parameter Description Rationale
Organoid Viability Measurement of the overall health and survival of the organoid culture after treatment. To determine the cytotoxic or cytostatic effects of the compound on the tumor cells.
Growth Inhibition Quantification of the reduction in organoid size or proliferation rate over time. To assess the compound's ability to halt or slow tumor growth.
CSC Marker Expression Analysis of the expression levels of known cancer stem cell markers (e.g., CD44, ALDH). To evaluate the specific targeting of the cancer stem cell population, which is crucial for long-term efficacy.
Apoptosis Induction Detection of programmed cell death within the organoids. To understand the mechanism by which the compound eliminates cancer cells.

The use of PDTOs allows for what is essentially a "preclinical trial in a dish," enabling the identification of potential biomarkers of response and resistance before moving into human studies.

Cochlear Explant Cultures for Hair Cell Studies

In the field of hearing restoration, cochlear explant cultures serve as a vital ex vivo model for studying the delicate structures of the inner ear. Sensorineural hearing loss is most often caused by the irreversible loss of mechanosensory hair cells in the cochlea. Unlike non-mammalian vertebrates, mammals have a very limited capacity to regenerate these crucial cells.

Recent research has identified the Notch signaling pathway as a key regulator in the differentiation of inner ear progenitor cells. During development, Notch signaling maintains a population of supporting cells and prevents them from becoming hair cells. The therapeutic hypothesis is that inhibiting this pathway in the adult cochlea could coax these supporting cells to transdifferentiate into new, functional hair cells.

This is where compounds like this compound, as potential γ-secretase inhibitors, come into play. By blocking Notch signaling, they could unlock the latent regenerative potential of the cochlea. Cochlear explant cultures, typically derived from neonatal mice, provide an ideal system to test this hypothesis. In these cultures, the complex architecture of the organ of Corti, including supporting cells and remaining hair cells, is preserved.

Studies involving other potent GSIs have shown promising results in these models. Treatment of cochlear explants, both under normal conditions and after inducing hair cell damage with ototoxic drugs, has been shown to lead to the generation of new hair cells. These new cells arise from the transdifferentiation of supporting cells and express characteristic hair cell markers.

Table 2: Key Research Findings from GSI Studies in Cochlear Explant Models

Finding Experimental Detail Implication
Increased Hair Cell Numbers Quantification of hair cells (identified by markers like Myosin VIIa) in GSI-treated explants compared to controls. Demonstrates the potential of Notch inhibition to induce the formation of new hair cells.
Supporting Cell Transdifferentiation Lineage tracing studies confirming that new hair cells originate from the supporting cell population. Elucidates the cellular mechanism behind the regenerative effect.
Upregulation of Hair Cell Genes Measurement of gene expression for key hair cell transcription factors, such as Atoh1. Provides molecular evidence that the treatment is activating the correct developmental pathway for hair cell formation.
Regeneration after Damage GSI treatment following ototoxic damage (e.g., from aminoglycoside antibiotics) leads to the replacement of lost hair cells. Suggests a potential therapeutic application for acquired hearing loss.

The investigation of this compound in cochlear explant cultures would aim to replicate and expand upon these findings, assessing its potency and specificity in inducing a regenerative response within the mammalian inner ear. These preclinical studies are a critical step toward developing novel therapies to restore hearing.

Advanced Methodologies in Cbb1007 Hydrochloride Research

Biochemical Assays for LSD1 Activity

Biochemical assays are fundamental to characterizing the direct interaction between CBB1007 and the LSD1 enzyme. These in vitro techniques utilize purified components to measure the inhibitor's potency and selectivity.

In vitro demethylation assays are designed to directly measure the enzymatic activity of LSD1 on its histone substrates and how this activity is affected by CBB1007. A typical assay involves incubating purified recombinant LSD1 protein with a specific methylated histone H3 lysine (B10760008) 4 (H3K4) peptide substrate. researchgate.netnih.gov The primary substrates used are peptides corresponding to mono-methylated H3K4 (H3K4Me1) and di-methylated H3K4 (H3K4Me2), as LSD1 specifically demethylates these marks. medchemexpress.com

The reaction products, which include the less methylated (H3K4Me1 and H3K4me0) and unmethylated peptides, are subsequently analyzed. researchgate.net Two common methods for analyzing these products are:

Mass Spectrometry (MS): This technique separates the substrate and product peptides based on their mass-to-charge ratio, allowing for precise quantification of the demethylated products. researchgate.netnih.gov

Western Blotting: This method uses antibodies that specifically recognize different methylation states (e.g., anti-H3K4Me2, anti-H3K4Me1) to visualize the reduction in the substrate and the appearance of the product. researchgate.net

Studies consistently show that CBB1007 significantly blocks the demethylase activity of LSD1 on both H3K4Me1 and H3K4Me2 substrates in these assay systems. medchemexpress.commerckmillipore.com However, it does not affect the methylation status of tri-methylated H3K4 (H3K4Me3) or di-methylated H3K9 (H3K9Me2), demonstrating its substrate specificity. medchemexpress.commerckmillipore.com

To quantify the potency of CBB1007, researchers determine its enzyme kinetics and inhibition constants. The half-maximal inhibitory concentration (IC₅₀) is a key parameter, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is calculated by performing in vitro demethylation assays with a range of CBB1007 concentrations. researchgate.net The resulting data are plotted to determine the concentration at which LSD1 activity is halved.

CBB1007 is characterized as a potent, reversible, and substrate-competitive inhibitor of LSD1. merckmillipore.comglpbio.com Its selectivity is a critical feature; studies show that it effectively inhibits LSD1 without significantly affecting the activity of related enzymes like LSD2 or the histone demethylase JARID1A. researchgate.netmedchemexpress.commerckmillipore.com

ParameterEnzymeValueSelectivity
IC₅₀Human LSD15.27 µM medchemexpress.commerckmillipore.comglpbio.comNo significant activity against LSD2 and JARID1A medchemexpress.commerckmillipore.com
Inhibition TargetLSD1-mediated demethylationH3K4Me2 and H3K4Me medchemexpress.commerckmillipore.com

Cellular Assays for Functional Analysis

Cellular assays are employed to understand how the biochemical inhibition of LSD1 by CBB1007 translates into functional effects within a biological context.

Cell viability and proliferation assays are used to assess the impact of CBB1007 on cell growth. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. novusbio.comantbioinc.com In this assay, the MTS tetrazolium compound is reduced by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells to a colored formazan (B1609692) product, which is soluble in cell culture media. novusbio.comnih.gov The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

Research using these assays has revealed that CBB1007 preferentially affects specific cell types. It has been shown to significantly inhibit the growth of pluripotent cancer cells, such as the F9 teratocarcinoma cell line. medchemexpress.com In contrast, it has a minimal effect on the growth of non-pluripotent cancer cells or normal somatic cells. merckmillipore.com

Cell TypeEffect of CBB1007IC₅₀ for Growth Arrest
Pluripotent Tumor Cells (e.g., F9)Growth inhibition/arrest medchemexpress.comSignificantly lower than non-pluripotent cells
Non-pluripotent Cancer or Normal Somatic CellsMinimal effect on growth merckmillipore.com> 100 µM merckmillipore.com

Quantitative Real-Time Reverse Transcription PCR (qRT-PCR) is a sensitive technique used to measure changes in gene expression following treatment with CBB1007. nih.govnih.gov The method involves isolating RNA from cells, reverse-transcribing it into complementary DNA (cDNA), and then amplifying specific gene sequences in real-time using a fluorescent reporter. nih.gov This allows for the precise quantification of messenger RNA (mRNA) levels for target genes.

By inhibiting LSD1, CBB1007 prevents the removal of the H3K4me2 active transcription mark, leading to the activation of previously suppressed genes. merckmillipore.com Studies using qRT-PCR have demonstrated that CBB1007 treatment leads to the upregulation of specific differentiation-related genes in pluripotent cells. medchemexpress.com

Cell LineUpregulated Genes After CBB1007 Treatment
F9 CellsCHRM4, SCN3A, FOXA2 medchemexpress.commerckmillipore.com
Human Embryonic Stem Cells (hESCs)Adipocyte markers: PPARγ-2, C/EBPα medchemexpress.com

Western blotting is a widely used technique to detect specific proteins in a sample and to analyze their post-translational modifications, such as histone methylation. nih.govnih.govspringernature.com The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein or modification. springernature.com

In the context of CBB1007 research, Western blotting is crucial for confirming the inhibitor's mechanism of action within cells. Following treatment of cells with CBB1007, researchers analyze cell lysates to observe changes in global levels of histone methylation marks and the expression of related proteins. For instance, in human embryonic stem cells treated with CBB1007, Western blot analysis showed a dose-dependent increase in H3K4me2 levels, consistent with LSD1 inhibition. medchemexpress.comresearchgate.net Concurrently, the expression levels of the LSD1 protein and total histone H3 were observed to decrease. medchemexpress.comresearchgate.net

Cell LineProtein/ModificationEffect of CBB1007 Treatment
Human Embryonic Stem Cells (hESCs)LSD1 ExpressionDecreased medchemexpress.comresearchgate.net
Histone H3 ExpressionDecreased medchemexpress.comresearchgate.net
H3K4me2 LevelsIncreased medchemexpress.comresearchgate.net

Chromatin State Analysis (e.g., Chromatin Immunoprecipitation (ChIP) Assays)

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA within the natural chromatin context of a cell. In the study of CBB1007, ChIP assays are essential for determining how the inhibition of LSD1 directly affects histone methylation at specific genomic loci.

The primary function of LSD1 is to remove methyl groups from mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), marks generally associated with active or poised gene transcription. CBB1007 treatment is expected to inhibit this activity, leading to an accumulation of H3K4me2 at LSD1 target genes.

The typical ChIP workflow to study CBB1007's effects involves the following steps:

Cross-linking: Cells treated with either CBB1007 or a vehicle control are exposed to formaldehyde, which creates covalent cross-links between DNA and interacting proteins, including histones.

Chromatin Shearing: The chromatin is then fragmented into smaller, more manageable pieces (typically 200-1000 base pairs) using sonication or enzymatic digestion.

Immunoprecipitation: An antibody specific to the histone modification of interest, such as H3K4me2, is used to isolate chromatin fragments containing that mark.

DNA Purification: The cross-links are reversed, and the protein components are digested, releasing the associated DNA fragments.

Analysis: The purified DNA is analyzed by quantitative polymerase chain reaction (qPCR) using primers for the promoter regions of specific target genes.

Research has shown that CBB1007 treatment leads to an increase in H3K4me2 levels. medchemexpress.comresearchgate.net For example, in studies of human embryonic stem cell (hESC) differentiation, CBB1007 was found to enhance adipogenesis by increasing H3K4me2 levels at the promoters of key adipogenic genes, such as PPARγ2 and C/EBPα, thereby upregulating their expression. researchgate.netnih.gov

Target Gene PromoterHistone Mark AnalyzedExpected Outcome of CBB1007 TreatmentAssociated Cellular Process
PPARγ2H3K4me2Increased EnrichmentAdipogenic Differentiation
C/EBPαH3K4me2Increased EnrichmentAdipogenic Differentiation
SCN3AH3K4me2Increased EnrichmentGene Activation in F9 cells
CHRM4H3K4me2Increased EnrichmentGene Activation in F9 cells

Immunocytochemistry and Immunofluorescence Techniques

Immunocytochemistry (ICC) and immunofluorescence (IF) are visualization techniques used to detect the presence and subcellular localization of specific proteins or modifications within cells. These methods provide qualitative and semi-quantitative data that complements quantitative techniques like Western blotting.

In the context of CBB1007 research, immunofluorescence is used to visualize the global changes in histone methylation patterns within the nucleus following inhibitor treatment. The general procedure involves:

Cell Culture and Treatment: Cells are grown on glass coverslips and treated with CBB1007.

Fixation and Permeabilization: Cells are fixed (e.g., with formaldehyde) to preserve their structure and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cell and nucleus.

Antibody Staining: The cells are incubated with a primary antibody specific for the target, such as H3K4me2. A secondary antibody, which is conjugated to a fluorescent dye (fluorophore), is then used to bind to the primary antibody.

Counterstaining and Imaging: The cell nuclei are often stained with a DNA dye like DAPI (4',6-diamidino-2-phenylindole), which fluoresces blue. The coverslips are then mounted on microscope slides and imaged using a fluorescence microscope.

For CBB1007, an immunofluorescence experiment would be expected to show a significant increase in the intensity of the fluorescent signal corresponding to H3K4me2 in the nuclei of treated cells compared to untreated controls, confirming that the inhibitor is active in the cellular environment and effectively increasing global levels of this histone mark.

Flow Cytometry for Cell Cycle and Phenotypic Analysis

Flow cytometry is a high-throughput technology used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It is a cornerstone technique for analyzing the effects of chemical compounds on the cell cycle. auctoresonline.org

When studying CBB1007, flow cytometry can determine if the compound's growth-inhibitory effects are due to an arrest at a specific phase of the cell cycle. nih.gov The methodology involves:

Cell Treatment: A population of cells is treated with various concentrations of CBB1007 for a defined period.

Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol, which also permeabilizes the cell membrane.

DNA Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or DAPI. The amount of fluorescence is directly proportional to the amount of DNA in each cell.

Analysis: The stained cells are analyzed on a flow cytometer. The data is typically displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells.

Cells in the G0/G1 phase have a normal (2N) amount of DNA, cells in the G2/M phase have double the amount of DNA (4N), and cells in the S phase are actively synthesizing DNA and thus have a DNA content between 2N and 4N. By analyzing the distribution of cells in these phases, researchers can identify if CBB1007 causes an accumulation of cells in a particular phase, indicating a cell cycle arrest. Studies have noted that CBB1007 can induce cell cycle arrest in certain cancer cell lines. nih.gov

Cell Cycle PhaseDNA ContentPotential Effect of CBB1007
G0/G12NAccumulation (G1 Arrest)
SBetween 2N and 4NAccumulation (S Phase Arrest)
G2/M4NAccumulation (G2/M Arrest)

Structural Biology Approaches

Structural biology techniques are employed to understand the precise three-dimensional interactions between CBB1007 and the LSD1 enzyme at the atomic level.

Crystal Structure Analysis of LSD1-Inhibitor Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of proteins and their complexes with inhibitors. The process involves crystallizing the protein-inhibitor complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density and build an atomic model of the structure.

To date, a crystal structure of CBB1007 in a complex with LSD1 has not been reported in publicly available databases. However, crystal structures of LSD1 complexed with other inhibitors and substrate peptides (e.g., PDB ID: 2V1D) are available. nih.gov These structures are invaluable as they reveal the key features of the LSD1 active site, including the flavin adenine (B156593) dinucleotide (FAD) cofactor and the specific amino acid residues that form the substrate-binding pocket. This information provides the foundational template for computational studies of CBB1007.

Molecular Modeling and Docking Studies

In the absence of a crystal structure, molecular modeling and docking simulations serve as powerful computational tools to predict and analyze the binding mode of an inhibitor. These studies use the known structure of the target protein to computationally place the inhibitor molecule (the "ligand") into the active site (the "receptor") and calculate a score that estimates the binding affinity.

A molecular docking study has been performed for CBB1007 using the crystal structure of LSD1 (PDB: 2V1D) as a template and AutoDock 4.0 software. nih.gov The design of CBB1007 was based on mimicking the non-covalent binding of histone tail peptide inhibitors. nih.gov The model predicts that the guanidinium (B1211019) groups of CBB1007, which mimic arginine residues in the histone H3 tail, form strong hydrogen bonds with negatively charged residues on the surface of the LSD1 active site. nih.gov Docking studies of other reversible inhibitors have identified several key amino acid residues in the LSD1 active site that are crucial for binding, providing a framework for understanding the interactions of CBB1007. nih.govexlibrisgroup.comsemanticscholar.org

LSD1 ResiduePotential Interaction TypeRole in Binding Reversible Inhibitors
Asp555Hydrogen Bond / Salt BridgeInteracts with positively charged amine groups.
Lys661Hydrogen BondForms key interactions within the active site.
Phe538π-π StackingHydrophobic interaction with aromatic rings.
Trp751 / Tyr761Hydrophobic InteractionContributes to the hydrophobic pocket.
Ala809Hydrogen BondBackbone interactions with inhibitors.

Comparative Analysis and Future Directions in Lsd1 Inhibitor Research

CBB1007 Hydrochloride in the Context of Other LSD1 Inhibitors

The development of small molecule inhibitors targeting LSD1 has bifurcated into two primary mechanistic classes: irreversible and reversible inhibitors. This compound belongs to the latter, and its properties are best understood through comparison with other agents.

The most clinically advanced class of LSD1 inhibitors is derived from tranylcypromine (B92988) (TCP), a molecule originally developed as a monoamine oxidase (MAO) inhibitor that demonstrates weak activity against LSD1. These TCP derivatives function as mechanism-based irreversible inhibitors, forming a strong, covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, thereby permanently inactivating it. This class includes compounds that have entered clinical trials, such as iadademstat (B609776) (ORY-1001) and bomedemstat (B606314) (IMG-7289).

In contrast, this compound is a reversible inhibitor. Its mechanism does not involve covalent bond formation, allowing for a more transient inhibition of the enzyme. A key distinction lies in potency; many TCP derivatives have been optimized to achieve high potency, with IC50 values often in the low nanomolar range. For instance, iadademstat (ORY-1001) exhibits an IC50 of 18 nM. This compound has a reported IC50 value of 5.27 µM for human LSD1, indicating a lower potency compared to these optimized irreversible agents.

The development of novel irreversible inhibitors has also moved beyond TCP scaffolds. For example, styrenylcyclopropane-based inhibitors have been identified as a new class of mechanism-based inhibitors that also covalently label the FAD cofactor, with some analogues showing potency in the low nanomolar range. The primary advantage of irreversible inhibition is sustained target engagement, but this can also raise concerns about off-target effects and toxicity.

The pursuit of reversible LSD1 inhibitors aims to potentially offer safer therapeutic profiles. This compound is one of several such compounds, which vary in their chemical structure and inhibitory mechanism. For comparison, SP2509 (seclidemstat) is a highly potent, reversible, and non-competitive LSD1 inhibitor with an IC50 of 13 nM and a Ki of 31 nM. This highlights a significant difference in potency compared to the micromolar IC50 of this compound.

While this compound is described as a substrate-competitive inhibitor, SP2509 acts non-competitively, suggesting different binding modes and interactions with the LSD1 enzyme. The selectivity profile is another critical parameter. This compound demonstrates selectivity for LSD1 over the related enzymes LSD2 and JARID1A. Similarly, SP2509 shows high selectivity over MAO-A and MAO-B. The development of potent and selective reversible inhibitors is an active area of research, with compounds like pulrodemstat (B3324279) (CC-90011) advancing into clinical trials, underscoring the therapeutic potential of this class.

CompoundClassMechanismPotency (IC50)
This compoundReversibleSubstrate-Competitive5.27 µM
Tranylcypromine (TCP) Derivatives (e.g., Iadademstat/ORY-1001)IrreversibleCovalent FAD Adduct18 nM
SP2509 (Seclidemstat)ReversibleNon-Competitive13 nM

A promising strategy in cancer therapy involves combining epigenetic drugs to achieve synergistic effects. LSD1 often functions within a larger protein assembly, notably the CoREST complex, which includes histone deacetylases (HDACs) such as HDAC1 and HDAC2. This physical and functional association provides a strong rationale for the dual inhibition of LSD1 and HDACs to reactivate transcription of tumor suppressor genes.

Combining HDAC inhibitors with agents targeting other epigenetic regulators or cellular pathways has shown synergistic anti-cancer activity. For instance, the combination of HDAC inhibitors and sirtuin inhibitors has demonstrated synergistic killing of human leukemia cells. In the context of LSD1, the simultaneous blockage of both LSD1 and HDAC activity is viewed as a promising strategy to enhance therapeutic efficacy. This can be achieved through combination therapy or the design of dual-target inhibitors. While specific studies combining this compound with HDAC inhibitors were not detailed in the provided sources, the underlying biological principle suggests that such a combination could potentially yield synergistic effects by targeting different components of the same repressive complex.

Research Gaps and Future Academic Research Avenues

The development of potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitors, such as this compound, has provided invaluable tools for cancer research. However, the full potential of these compounds and the complete biological scope of LSD1 are still being uncovered. The following sections outline key research gaps and suggest future avenues for academic inquiry that will deepen our understanding of LSD1 biology and the therapeutic utility of its inhibitors.

Elucidation of Novel Molecular Targets Beyond Histones

While LSD1 was first identified as a histone demethylase, its activity is not confined to chromatin. A significant research gap exists in the comprehensive identification and validation of its non-histone substrates. LSD1 is known to modify the activity of various non-histone proteins, thereby influencing a wide range of cellular processes independent of its role as a transcriptional co-repressor.

Detailed Research Findings:

Transcriptional Regulators: LSD1 can demethylate transcription factors, altering their stability and activity. A key example is the tumor suppressor protein p53, which is demethylated by LSD1, leading to its inactivation and subsequent degradation.

Viral Proteins: Research has shown that the LSD1/CoREST complex can be recruited to the HIV promoter, where it demethylates the viral Trans-Activator of Transcription (TAT) protein at lysine (B10760008) 51, a modification essential for HIV replication frontiersin.org.

Other Substrates: The full spectrum of non-histone targets is still largely unknown. Future research should focus on proteomic screening approaches in the presence and absence of specific inhibitors like this compound to identify novel substrates.

A crucial future direction is to investigate how this compound affects the demethylation of these non-histone targets. Understanding whether the growth-inhibitory effects of CBB1007 in specific cancer types are mediated through histone H3K4 methylation, non-histone substrate modulation, or a combination of both is essential for its development as a therapeutic agent and research tool.

Exploration of this compound's Role in Broader Epigenetic Networks

Epigenetic regulation is a complex process involving extensive cross-talk between different modifying enzymes and complexes. LSD1 does not function in isolation but as part of large multiprotein complexes, most notably the CoREST complex, which often includes histone deacetylases (HDACs) nih.gov. This integration suggests a coordinated effort between histone demethylation and other epigenetic modifications.

Future academic research should aim to dissect the role of this compound within these broader epigenetic networks. Key questions to address include:

How does inhibition of LSD1 by this compound affect the activity of other components within the CoREST complex, such as HDAC1/2?

Does this compound treatment lead to compensatory changes in the activity of other histone demethylase families, such as the JmjC domain-containing proteins? nih.gov

What is the interplay between LSD1 inhibition and DNA methylation? Studies exploring the development of dual LSD1 and DNA methyltransferase (DNMT) inhibitors suggest a synergistic relationship that warrants further investigation uniroma1.it.

Unraveling these connections will provide a more holistic understanding of the cellular response to this compound and could inform the rational design of combination therapies that target multiple epigenetic pathways simultaneously.

Development of Advanced Preclinical Models for Mechanistic Studies

To accurately predict the clinical efficacy of LSD1 inhibitors and to conduct detailed mechanistic studies, it is imperative to move beyond traditional 2D cell culture and xenograft models. The development and utilization of more sophisticated preclinical models that better recapitulate the complexity of human tumors is a critical research avenue.

Examples of Advanced Preclinical Models for LSD1 Inhibitor Research:

Model Type Description Application in LSD1 Research Reference
Genetically Engineered Mouse Models (GEMMs) Mice with targeted genetic alterations in relevant oncogenes or tumor suppressor genes, leading to the development of spontaneous tumors in an immunocompetent host. Used to test the efficacy of the LSD1 inhibitor HCI-2509 in lung adenocarcinoma models driven by EGFR or KRAS mutations. nih.gov nih.gov
Patient-Derived Xenografts (PDXs) Tumors from human patients are directly implanted into immunodeficient mice, preserving the original tumor architecture and heterogeneity. Widely used to evaluate the anti-tumor activity of various novel LSD1 inhibitors in cancers like AML and SCLC. aacrjournals.orgaacrjournals.org aacrjournals.orgaacrjournals.org
3D Organoids / Spheroids Three-dimensional cell culture systems derived from primary tissues or stem cells that self-organize to mimic the structure and function of an organ or tumor. An immune-organoid platform was used to demonstrate that the LSD1 inhibitor SP-2577 stimulates IFN-dependent antitumor immunity. nih.gov nih.gov
Syngeneic Mouse Models Immunocompetent mice are implanted with cancer cell lines derived from the same genetic background, allowing for the study of the interaction between the tumor and the immune system. Employed to investigate the combination of the LSD1 inhibitor bomedemstat with anti-PD-1 therapy in small cell lung cancer. researchgate.net researchgate.net

Future studies should focus on employing these advanced models to investigate the effects of this compound. For instance, using PDX models from pluripotent cancers could validate the initial findings that CBB1007 selectively targets this cancer subtype nih.gov. GEMMs would be invaluable for studying long-term responses and resistance mechanisms in an immunocompetent setting.

Investigating the Immunomodulatory Effects of LSD1 Inhibition in Preclinical Contexts

A rapidly emerging area of research is the role of LSD1 in regulating the tumor immune microenvironment. Inhibition of LSD1 has been shown to convert immunologically "cold" tumors into "hot" tumors, thereby sensitizing them to immune checkpoint blockade frontiersin.org. This opens up a significant avenue for future research into the immunomodulatory properties of specific inhibitors.

Detailed Research Findings on LSD1 Inhibition and Immunity:

Enhanced T Cell Function: LSD1 inhibition can sustain the reinvigoration of exhausted CD8+ T cells, leading to more durable responses to anti-PD-1 therapy nih.gov. It promotes a progenitor exhausted T cell phenotype, which provides a continuous source of cytotoxic T cells nih.gov.

Innate Immunity Activation: LSD1 inhibition can induce the expression of endogenous double-stranded RNA (dsRNA), triggering a type I interferon (IFN) response that promotes tumor immunogenicity and T cell infiltration mdpi.com. It can also increase the expression of ligands on tumor cells that activate Natural Killer (NK) cells frontiersin.org.

Modulation of Myeloid Cells: LSD1 inhibitors can promote the differentiation of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype and increase the expression of myeloid differentiation markers like CD11b and CD86 frontiersin.orgnih.gov.

Checkpoint Regulation: LSD1 inhibition has been shown to downregulate the expression of immune checkpoints, including PD-L1, in some cancer models frontiersin.org.

Future research should specifically investigate whether this compound can replicate these immunomodulatory effects. Preclinical studies using syngeneic models are needed to determine if CBB1007 can enhance the efficacy of immunotherapies and to dissect the specific immune cell populations it affects.

Application of this compound as a Research Tool for Epigenetic Biology

Beyond its therapeutic potential, this compound serves as a valuable chemical probe for basic research in epigenetic biology. As a potent, reversible, and cell-permeable inhibitor, it allows for the acute and specific interrogation of LSD1 function in diverse biological processes nih.govcenmed.com.

Established Application: The initial development of CBB1007 was instrumental in establishing the critical role of LSD1 in maintaining the proliferation of pluripotent cancer cells, such as teratocarcinomas and embryonic carcinomas nih.gov. Researchers used CBB1007 to demonstrate that specific inhibition of LSD1's enzymatic activity led to increased H3K4 methylation, de-repression of silenced genes, and potent growth arrest selectively in cancer cells with stem cell-like properties nih.gov. This study is a prime example of how a specific chemical inhibitor can be used to link an enzymatic activity to a complex cellular phenotype nih.gov.

Future Research Avenues:

Developmental Biology: CBB1007 can be used to explore the role of LSD1 in embryonic development and cell fate decisions.

Neurobiology: Given the role of epigenetic regulation in neuronal function and neurodegenerative diseases, CBB1007 could be used to probe the function of LSD1 in these contexts mdpi.com.

Metabolic Diseases: Emerging evidence links epigenetics to metabolic disorders; CBB1007 can be a tool to investigate LSD1's role in metabolic pathways nih.gov.

The application of this compound as a chemical tool will continue to be crucial for uncovering the fundamental biological roles of LSD1, far beyond the confines of oncology.

Q & A

Q. What is the mechanism of action of CBB1007 hydrochloride as an LSD1 inhibitor?

CBB1007 acts as a reversible, substrate-competitive inhibitor of LSD1 (KDM1A), binding to its active site to block demethylation of histone H3 lysine 4 (H3K4me1/2). This inhibition increases H3K4 methylation levels, altering chromatin structure and reactivating epigenetically silenced genes (e.g., tumor suppressors in cancer models). The compound’s amidino-guanidinium structure enables selective interaction with LSD1, distinguishing it from other demethylases like LSD2 or JARID1A .

Q. What experimental techniques are essential for validating LSD1 inhibition by CBB1007?

Key methods include:

  • Western blotting to quantify H3K4me2/me1 levels (direct readout of LSD1 activity).
  • RT-qPCR to measure reactivation of LSD1-suppressed genes (e.g., CHRM4, SCN3A in F9 cells).
  • Cell viability assays to assess growth arrest in LSD1-dependent cancer models (e.g., pluripotent tumors) .

Q. What are the primary research applications of CBB1007 in epigenetic studies?

  • Reactivating silenced tumor suppressor genes in cancer models .
  • Studying adipogenic differentiation in stem cells (e.g., hESCs) by modulating H3K4 methylation .
  • Investigating LSD1’s role in maintaining pluripotency or driving cellular differentiation .

Advanced Research Questions

Q. How can researchers optimize CBB1007 concentration ranges for dose-response studies?

  • Start with the reported IC50 (5.27 µM for LSD1) and test a 10-fold range (e.g., 1–50 µM).
  • Validate using functional assays:
    • Lipid droplet formation (via oil red O staining) in adipogenesis models .
    • Gene expression profiling (e.g., PPARγ, C/EBPα) to confirm differentiation efficiency .
  • Include controls with LSD1-unrelated inhibitors (e.g., GSK2879552 for LSD1/LSD2 cross-reactivity) .

Q. How to address contradictory data on CBB1007’s effects in different cell types?

  • Context-dependent activity : LSD1’s role varies by cell lineage (e.g., pro-differentiation in hESCs vs. oncogenic in AML).
  • Experimental design considerations :
    • Use isogenic cell lines with/without LSD1 overexpression.
    • Combine CBB1007 with other epigenetic modulators (e.g., HDAC inhibitors) to assess synergy .
    • Perform time-course analyses to track dynamic changes in methylation and gene expression .

Q. What methodologies are recommended for analyzing histone methylation dynamics post-CBB1007 treatment?

  • ChIP-seq to map genome-wide H3K4me2 changes at promoter regions.
  • Mass spectrometry for quantitative histone modification profiling.
  • Single-cell RNA-seq to resolve heterogeneity in gene reactivation across cell populations .

Q. How to validate the specificity of CBB1007 for LSD1 over related demethylases?

  • Compare inhibition profiles against LSD2, JARID1A, or other KDM family members using:
    • In vitro enzymatic assays with recombinant proteins.
    • Cellular models with CRISPR-mediated LSD1 knockout (to isolate off-target effects) .

Methodological Challenges & Solutions

Q. What controls are critical when designing LSD1 inhibition experiments?

  • Negative controls : Untreated cells or vehicle (DMSO)-treated samples.
  • Positive controls : Use non-specific demethylase inhibitors (e.g., Tranylcypromine) to benchmark CBB1007’s selectivity.
  • Rescue experiments : Overexpress wild-type LSD1 in CBB1007-treated cells to confirm phenotype reversibility .

Q. How to interpret discrepancies in reported IC50 values across studies?

  • Variability may arise from differences in:
    • Assay conditions (e.g., substrate concentration, pH).
    • Cell permeability (e.g., media composition affecting CBB1007 uptake).
  • Standardize protocols using reference compounds (e.g., ORY-1001) and validate in multiple cell lines .

Q. What strategies enhance reproducibility in CBB1007-based combination therapies?

  • Pre-screen cell lines for baseline LSD1 expression (via qPCR/Western blot).
  • Use synergy scoring models (e.g., Chou-Talalay method) to quantify interactions with chemotherapy or other epigenetics drugs.
  • Publish full datasets on concentration ratios, treatment durations, and batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.